molecular formula C20H26O4 B3982584 3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione

3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione

Cat. No. B3982584
M. Wt: 330.4 g/mol
InChI Key: PYJJBARLPKXUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione, also known as TMDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TMDP is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C23H28O3.

Mechanism of Action

The mechanism of action of 3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione varies depending on its application. In the case of photoinitiators, this compound undergoes a photochemical reaction upon exposure to light, generating free radicals that initiate the polymerization process. As a sensitizer in photovoltaic cells, this compound absorbs light and transfers energy to the electron acceptor, leading to the production of electricity. In the case of cancer therapy, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. As an antioxidant, this compound scavenges free radicals and prevents oxidative damage to cells.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells. This compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. However, further studies are needed to determine the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione is its ease of synthesis, making it readily available for use in laboratory experiments. This compound is also relatively stable and has a long shelf life. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain applications. In addition, this compound may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for the research and development of 3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione. One area of interest is the use of this compound in the development of new photoinitiators and sensitizers for use in the production of polymers and photovoltaic cells. This compound may also have potential applications in the field of bioimaging, as a fluorescent probe for detecting specific biomolecules. In addition, further studies are needed to determine the efficacy and safety of this compound as a cancer therapy and antioxidant. Overall, this compound shows great promise as a versatile compound with potential applications in various fields of scientific research.

Scientific Research Applications

3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione has shown potential applications in various fields of scientific research. It has been used as a photoinitiator in the synthesis of polymers and as a sensitizer in the production of photovoltaic cells. This compound has also been used in the development of fluorescent probes for bioimaging and as a tool for studying protein-protein interactions. In addition, this compound has been investigated for its potential use in cancer therapy and as an antioxidant.

properties

IUPAC Name

3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)oxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10-9-11(2)13(4)14(12(10)3)15(21)16-19(5,6)17(22)20(7,8)18(23)24-16/h9,16H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJJBARLPKXUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C2C(C(=O)C(C(=O)O2)(C)C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 2
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3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 3
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3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 4
3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
3,3,5,5-tetramethyl-6-(2,3,5,6-tetramethylbenzoyl)dihydro-2H-pyran-2,4(3H)-dione

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